N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine
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Overview
Description
N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine is an aromatic amine with the chemical formula C16H12NH. This compound is notable for its binding affinity in mouse major urinary protein (MUP) and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine typically involves the reaction of 1-naphthylamine with phenyl diazonium salts under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then coupled with 1-naphthylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromic acid to form naphthoquinone derivatives.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Sodium in boiling amyl alcohol.
Electrophiles: Halogens, nitro groups, sulfonic acids.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its interaction with proteins. In the case of mouse major urinary protein, N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine binds tightly to the protein, making numerous nonpolar contacts. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the protein-ligand complex .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the synthesis of dyes.
N-Phenylnaphthalen-1-amine: Similar in structure but differs in its binding affinity and applications.
Uniqueness
N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine is unique due to its high binding affinity in mouse major urinary protein, which is significantly higher than other similar compounds like 2-sec-butyl-4,5-dihydrothiazole and 3-isobutyl-2-methoxypyrazine .
Properties
CAS No. |
24308-76-7 |
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Molecular Formula |
C22H17N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-phenyl-4-phenyldiazenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H17N3/c1-3-9-17(10-4-1)23-21-15-16-22(20-14-8-7-13-19(20)21)25-24-18-11-5-2-6-12-18/h1-16,23H |
InChI Key |
JXRBMZWNPWCGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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